Heptabarbital

Overview

Description

Heptabarbital is a barbiturate derivative explored for its unique chemical reactions, molecular structure, and properties. The following sections delve into various scientific analyses surrounding this compound, highlighting its synthesis, molecular structure, and chemical properties.

Synthesis Analysis

This compound synthesis involves the production of 1′,2′-epoxides, demonstrating the compound's versatile reactivity and potential for creating complex molecular structures. The synthesis process of this compound and its epoxides leads to the formation of furopyrimidine derivatives through acid- and base-catalyzed reactions, showcasing its chemical adaptability and the role of stereochemistry in its synthesis pathway (Bakker et al., 2010).

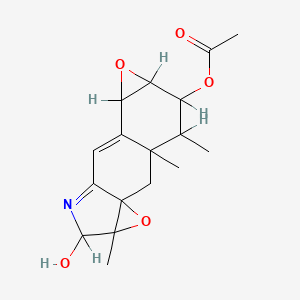

Molecular Structure Analysis

The structural analysis of this compound derivatives reveals the significance of the barbiturate ring system and its steric interactions. The molecular framework of this compound and related compounds, such as barbiturate indolenine heptamethinecyanine dyes, shows how the barbiturate ring's position affects π-conjugation and overall molecular properties (Nagao et al., 2007).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which serve as building blocks for drug discovery. These reactions highlight the compound's utility in creating complex, biologically relevant structures through photochemical synthesis and cyclization processes (Denisenko et al., 2017).

Physical Properties Analysis

While specific studies on the physical properties of this compound itself were not highlighted in the search, the physical properties of barbiturates are generally characterized by their solubility, melting points, and crystalline forms. These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Chemical Properties Analysis

This compound's chemical properties can be inferred from the synthesis and reactions of related barbiturate compounds. For instance, the synthesis of barbiturate derivatives shows their reactivity and potential for forming diverse chemical structures, indicating this compound's versatility and reactivity in chemical synthesis (Rauf et al., 2015).

Scientific Research Applications

Heptabarbital has been used in various scientific research applications, including:

Chemistry: this compound serves as a model compound for studying the reactivity and properties of barbiturates.

Biology: It is used in studies involving the central nervous system to understand the effects of barbiturates on neuronal activity.

Industry: Although its use has declined, this compound was once used in the pharmaceutical industry for the production of sedative and hypnotic medications.

Mechanism of Action

Heptabarbital exerts its effects by binding to the GABAA receptor at either the alpha or the beta subunit . These binding sites are distinct from GABA itself and also distinct from the benzodiazepine binding site. By potentiating the effect of GABA at this receptor, this compound decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This increases both the amplitude and decay time of inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, and binds to neuronal nicotinic acetylcholine receptors .

Biochemical Analysis

Biochemical Properties

Heptabarbital plays a significant role in biochemical reactions by interacting with several key biomolecules. It binds to the gamma-aminobutyric acid (GABA) receptor, specifically the GABAA receptor, at either the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability . Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, which further contributes to its inhibitory effects on the central nervous system . This compound also interacts with neuronal nicotinic acetylcholine receptors, acting as an antagonist .

Cellular Effects

This compound influences various cellular processes and cell types. By binding to the GABAA receptor, this compound decreases input resistance and depresses burst and tonic firing in neurons, particularly in ventrobasal and intralaminar neurons . This results in increased burst duration and mean conductance at individual chloride channels, enhancing the amplitude and decay time of inhibitory postsynaptic currents . The blocking of AMPA receptors by this compound reduces excitatory neurotransmission, further contributing to its sedative effects . These interactions impact cell signaling pathways, gene expression, and cellular metabolism, leading to the overall sedative and hypnotic effects of this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABAA receptor at distinct sites from GABA and benzodiazepines . This binding potentiates the effect of GABA, leading to increased inhibitory postsynaptic currents . This compound also blocks the AMPA receptor, reducing excitatory neurotransmission . Additionally, this compound acts as an antagonist at neuronal nicotinic acetylcholine receptors . These molecular interactions result in the overall sedative and hypnotic effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have a half-life of 6.1 to 11.2 hours, indicating its stability and duration of action . Studies using electroencephalogram (EEG) analysis in rats have demonstrated that this compound induces burst suppression with isoelectric periods, which gradually recover to baseline EEG levels over time . These temporal effects highlight the stability and duration of this compound’s sedative effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In male Wistar rats, intravenous infusion of this compound at a rate of 6-9 mg/kg per minute until burst suppression with isoelectric periods of 5 seconds or longer was observed . Higher doses of this compound may lead to increased sedative effects and potential toxicity . It is important to carefully monitor and adjust dosages to avoid adverse effects in animal models .

Metabolic Pathways

This compound undergoes hepatic metabolism, primarily through phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, introducing hydrophilic groups to the molecule . Phase II reactions involve conjugation with glucuronic acid, glutathione, or other cofactors, further increasing the molecule’s hydrophilicity and facilitating its excretion . These metabolic pathways ensure the efficient elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to the GABAA receptor at either the alpha or beta subunit, facilitating its transport across cell membranes . Additionally, this compound’s interaction with neuronal nicotinic acetylcholine receptors may influence its distribution within the central nervous system . The transport and distribution of this compound are crucial for its sedative and hypnotic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors and other neuronal receptors . The binding of this compound to these receptors occurs at specific subunits, ensuring its targeted effects on neuronal activity . The subcellular localization of this compound is essential for its role in modulating neuronal excitability and inducing sedation .

Preparation Methods

One common method involves the reaction of cycloheptanone with diethyl malonate in the presence of sodium ethoxide, followed by cyclization with urea to form the barbiturate ring . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Heptabarbital undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Heptabarbital is part of the barbiturate family, which includes other compounds such as phenobarbital, pentobarbital, and secobarbital . Compared to these compounds, this compound has a unique cycloheptenyl group, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. While phenobarbital is commonly used as an anticonvulsant, this compound was primarily used as a sedative and hypnotic .

properties

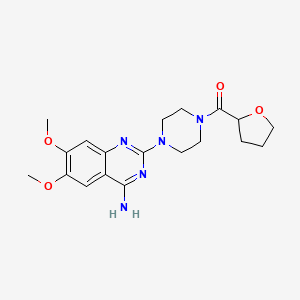

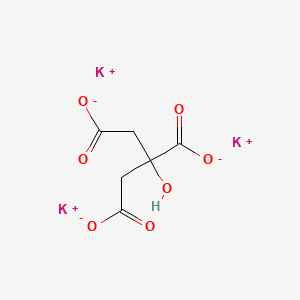

IUPAC Name |

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQYDJGLKSCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17626-60-7 (mono-hydrochloride salt) | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198927 | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.24e-01 g/L | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Heptabarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Heptabarbital also appears to bind neuronal nicotinic acetylcholine receptors. | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

509-86-4 | |

| Record name | Heptabarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptabarbital [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptabarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTABARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 °C | |

| Record name | Heptabarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptabarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Heptabarbital?

A1: While the precise mechanism remains undefined, research suggests this compound, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system [, , ]. This enhancement leads to a reduction in neuronal excitability.

Q2: How does the route of administration influence this compound's effects?

A2: Studies show varying effects based on administration routes. Oral administration of this compound can significantly decrease the bioavailability of Bishydroxycoumarin, likely due to altered absorption and increased metabolism [, ]. Conversely, intravenous administration provides a more direct route, impacting the pharmacokinetic-pharmacodynamic relationship, particularly in cases of renal dysfunction [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol.

Q4: Are there any unique spectroscopic characteristics of this compound?

A4: While specific spectroscopic data isn't extensively detailed in the provided research, gas chromatography coupled with various detectors like nitrogen-selective detectors or mass spectrometry are commonly employed for its identification and quantification [, , ].

Q5: How is this compound absorbed and distributed in the body?

A5: Absorption of this compound varies with the route of administration. Oral administration is affected by factors like co-administered drugs and individual variations [, ]. Distribution studies are limited, but research suggests rapid equilibration between cerebrospinal fluid and the brain, indicating its ability to cross the blood-brain barrier [].

Q6: What is the primary route of elimination for this compound?

A6: While specific details on elimination pathways are limited in the provided research, being a barbiturate, this compound is primarily metabolized in the liver, and its metabolites are likely excreted through urine [, , ].

Q7: How does this compound interact with other drugs, specifically anticoagulants?

A7: Studies demonstrate that this compound can significantly influence the pharmacokinetics of anticoagulants like Bishydroxycoumarin [, , ]. This interaction primarily stems from this compound's ability to induce liver enzymes, thereby accelerating the metabolism of these anticoagulants and potentially reducing their efficacy.

Q8: What are the known toxicities associated with this compound?

A8: While detailed toxicological data isn't explicitly presented in the provided research, being a barbiturate, this compound carries the risk of dependence and respiratory depression, particularly at higher doses. Specific organ toxicities haven't been extensively explored in these studies [].

Q9: What is the safety profile of this compound?

A9: The safety profile of this compound is similar to other barbiturates, with potential for abuse, dependence, and respiratory depression. Long-term use can lead to tolerance and withdrawal symptoms. These aspects necessitate careful consideration of risks and benefits before clinical use.

Q10: What analytical methods are commonly used to study this compound?

A10: Gas chromatography, often coupled with nitrogen-selective detectors or mass spectrometry, is frequently employed for the quantification and identification of this compound in biological samples [, , ]. These methods offer high sensitivity and specificity, crucial for accurate pharmacokinetic and metabolic studies.

Q11: What are the potential applications of this compound based on the current research?

A11: While once used clinically as a sedative and hypnotic agent, this compound’s applications have diminished due to safer alternatives. Currently, its primary use is in research settings to study drug metabolism, enzyme induction, and drug interactions, particularly concerning the cytochrome P450 system [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.